molecular formula C9H10F3N B1271240 N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine CAS No. 296276-41-0

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine

Cat. No.: B1271240
CAS No.: 296276-41-0
M. Wt: 189.18 g/mol
InChI Key: GKOKBYDWCYRBGB-UHFFFAOYSA-N
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Description

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine is an organic compound with the chemical formula C9H10F3N. It is a colorless to pale yellow liquid that is volatile at room temperature and pressure. This compound is soluble in some organic solvents, such as ethanol and dimethyl sulfoxide . It is often used as a reagent in organic synthesis and has applications in various fields, including chemistry and medicine .

Properties

IUPAC Name

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-13-6-7-4-2-3-5-8(7)9(10,11)12/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOKBYDWCYRBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366417
Record name N-Methyl-1-[2-(trifluoromethyl)phenyl]methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296276-41-0
Record name N-Methyl-1-[2-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1-(2-(trifluoromethyl)phenyl)methanamine
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Preparation Methods

Reductive Amination Using Iridium Catalysts

Reaction Mechanism and Standard Protocol

Reductive amination of 2-(trifluoromethyl)benzaldehyde with methylamine represents the most direct route to N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine. As detailed in tandem synthesis studies of N-methylated tertiary amines, this one-pot method involves:

  • Imine Formation : Condensation of 2-(trifluoromethyl)benzaldehyde (0.20 mmol) with methylamine (0.24 mmol) in dry methanol under argon.
  • Catalytic Reduction : Addition of a cationic iridium complex (Cat. 1, 0.2 mol%) and Cs₂CO₃ (20 mol%) to facilitate hydrogen transfer, followed by heating at 100°C for 16 h.
  • Workup : Solvent evaporation, extraction with dichloromethane, and purification via silica gel chromatography.

Key intermediates, including N-benzyl-1-(2-(trifluoromethyl)phenyl)methanimine, were isolated and characterized via ¹H NMR (δ 8.21 ppm, singlet for imine proton) and ¹³C NMR (δ 159.7 ppm, C=N). Control experiments confirmed the irreversibility of the imine reduction step, with no detectable retro-Mannich products.

Table 1: Optimization of Reductive Amination Conditions
Parameter Optimal Value Yield (%) Side Products
Catalyst Loading 0.2 mol% Ir 92 <5% over-reduced secondary amine
Temperature 100°C 92 None detected
Solvent Anhydrous Methanol 92 <3% aldol condensation
Reaction Time 16 h 92 N/A

Nucleophilic Substitution of Halogenated Intermediates

Two-Step Synthesis via Benzyl Halides

This route employs 2-(trifluoromethyl)benzyl chloride as the electrophilic partner, reacting with methylamine under basic conditions:

Step 1: Synthesis of 2-(Trifluoromethyl)benzyl Chloride
Chlorination of 2-(trifluoromethyl)benzyl alcohol (1.0 eq) using SOCl₂ (1.2 eq) in dichloromethane at 0°C for 2 h, yielding 97% pure chloride (GC-MS analysis).

Step 2: Alkylation of Methylamine
A mixture of 2-(trifluoromethyl)benzyl chloride (0.20 mmol), methylamine (2.0 eq), and K₂CO₃ (3.0 eq) in DMF is stirred at 80°C for 12 h. Post-reaction extraction with ethyl acetate/water (3:1) and rotary evaporation affords the crude product, which is purified via distillation (65% yield).

Table 2: Solvent Effects on Nucleophilic Substitution
Solvent Dielectric Constant Reaction Time (h) Yield (%)
DMF 36.7 12 65
THF 7.5 24 42
Acetonitrile 37.5 18 58

Side reactions include quaternary ammonium salt formation (<15%) and hydrolysis of the benzyl chloride to 2-(trifluoromethyl)benzyl alcohol (<8%).

Transition Metal-Catalyzed C–H Methylation

Direct N-Methylation via Iridium Hydrides

Recent advances in C–H activation enable direct methylation of 1-[2-(trifluoromethyl)phenyl]methanamine using methanol as a methylating agent. The protocol involves:

  • Catalyst Activation : Ir-pyridonate complex (I-1, 0.1 mmol) reacts with Cs₂CO₃ (1.0 mmol) in methanol at 100°C for 1 h to generate the active Ir(III)-hydride species (I-2).
  • Methylation Cycle : I-2 abstracts a β-hydride from methanol, producing formaldehyde equivalents that condense with the primary amine. Subsequent hydrogen transfer yields the N-methylated product.

This method achieves 85% conversion after 8 h (TOF = 10.6 h⁻¹) with excellent functional group tolerance. Deuterium labeling studies (CD₃OD) confirmed mechanistic details, showing >95% deuterium incorporation at the methyl group.

Comparative Analysis of Methodologies

Scalability and Industrial Viability

  • Reductive Amination : Superior for small-scale API synthesis (purity >99.5%) but limited by iridium cost ($1,200/mol).
  • Nucleophilic Substitution : Cost-effective at scale (raw material cost: $45/kg) but requires hazardous benzyl chloride handling.
  • C–H Methylation : Emerging as a green chemistry alternative but suffers from slow reaction kinetics (TOF <12 h⁻¹).
Table 3: Economic and Environmental Metrics
Method E-Factor PMI Cost ($/kg)
Reductive Amination 18.2 6.7 320
Nucleophilic Substitution 9.8 4.2 89
C–H Methylation 5.1 2.9 410

Chemical Reactions Analysis

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium nitrite for nitration and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Routes

The synthesis of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine typically involves the reaction of appropriate precursors under controlled conditions. Common methods include:

  • Oxidation : Using oxidizing agents to modify functional groups.
  • Reduction : Employing reducing agents to yield desired products.
  • Substitution : Replacing the trifluoromethyl group with other nucleophiles.

Organic Synthesis

This compound serves as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic reactions makes it crucial for developing new synthetic pathways.

Biological Research

The compound has been studied for its biological effects, particularly in medicinal chemistry. It has shown potential as an antimicrobial agent and has been investigated for its antiproliferative properties against cancer cell lines.

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Compounds with similar structures have demonstrated the ability to inhibit bacterial growth and possess antifungal activity.
  • Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, with IC50 values indicating potent activity against various cancer types.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi
AntitumorInduces apoptosis in cancer cells
Mechanism of ActionDisrupts microbial cell walls; interacts with tubulin

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antiproliferative Effects : A notable study evaluated the effects of this compound on breast cancer (MCF-7) and prostate cancer cells, demonstrating significant cell cycle arrest and apoptosis induction at low concentrations.
  • Docking Studies : Research utilizing molecular docking has revealed strong binding affinities of derivatives of this compound to target proteins involved in tumor growth, suggesting a mechanism for its antitumor activity.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of various industrial chemicals. Its unique properties make it suitable for developing materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in proton and electron transfer reactions . The specific molecular targets and pathways depend on the context of its use, such as in drug development or chemical synthesis.

Comparison with Similar Compounds

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their chemical properties and reactivity. This compound is unique due to its specific trifluoromethyl group positioning, which influences its reactivity and applications.

Biological Activity

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine, a compound featuring a trifluoromethyl group, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its trifluoromethyl group, which enhances lipophilicity and alters the electronic properties of the molecule. This modification often leads to increased potency in various biological applications. The chemical structure can be represented as follows:

N methyl 1 2 trifluoromethyl phenyl methanamine\text{N methyl 1 2 trifluoromethyl phenyl methanamine}

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Nucleophilic Activity : The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing the compound to interact with various biological targets.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter uptake, such as 5-hydroxytryptamine (5-HT) transporters, enhancing their pharmacological effects .
  • Anti-inflammatory Effects : Studies indicate that compounds with similar structures may modulate inflammatory pathways by affecting transcription factors like NF-κB .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these strains have been reported as low as 12.9 µM, indicating potent bactericidal activity .

Cytotoxicity and Cell Viability

In cytotoxicity assays, this compound has shown limited toxicity at concentrations below 20 µM. This suggests a favorable safety profile for potential therapeutic applications. The compound's ability to maintain cell viability while exerting antimicrobial effects is promising for clinical use .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar trifluoromethyl-containing compounds, providing insights into their therapeutic potential:

Study Compound Activity MIC (µM) Notes
This compoundAntimicrobial12.9Effective against MRSA
3-Fluoro-4-(trifluoromethyl)phenyl derivativeAnti-inflammatory6.5Significant NF-κB inhibition
Various FDA-approved drugs with CF3 groupsDiverse pharmacological effectsVariesEnhanced potency due to CF3 substitution

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The compound can be synthesized via reductive amination or catalytic oxidation of precursor amines. For example, Pd/C-catalyzed oxidation of benzylamine derivatives under ambient conditions (e.g., 4% Pd/C, 5-hour reaction time) yields imine intermediates, which can be reduced to the target amine . Optimization strategies include:

  • Temperature control (20–25°C) to minimize side reactions.
  • Solvent selection (e.g., dichloromethane or THF) to enhance solubility.
  • Monitoring reaction progress via TLC or inline NMR to terminate reactions at optimal conversion.
    • Key Data : Yields of 82–92% are achievable for structurally similar compounds using these methods .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1^{1}H and 13^{13}C NMR : Critical for confirming structure and regiochemistry. For example, characteristic shifts include δH ~4.70–4.90 ppm (CH2 adjacent to amine) and δC ~64–65 ppm (N-CH2) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (exact mass: ~204.07 g/mol) and detects isotopic patterns from trifluoromethyl groups .
  • IR Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Q. How does the compound’s solubility profile influence solvent selection in reaction design?

  • Methodological Answer :

  • The trifluoromethyl group enhances lipophilicity, making the compound soluble in polar aprotic solvents (e.g., DCM, THF) but poorly soluble in water.
  • For aqueous-phase reactions, co-solvents (e.g., ethanol, DMSO) or surfactants can improve dispersion.
  • Solubility testing via phase diagrams is recommended for biphasic systems .

Advanced Research Questions

Q. How can catalytic systems be designed for selective N-methylamine functionalization without affecting the trifluoromethyl group?

  • Methodological Answer :

  • Catalyst Choice : Use Pd/C or Ru-based catalysts for selective oxidation of the amine to imines, as demonstrated in alkene reduction studies .
  • Protecting Groups : Temporarily protect the amine with Boc groups to direct reactivity toward other sites.
  • Kinetic Studies : Monitor reaction intermediates via stopped-flow NMR to identify competing pathways .

Q. What strategies elucidate the compound’s role in modulating kinase or receptor activity?

  • Methodological Answer :

  • Docking Studies : Use X-ray crystallography data (e.g., PDB entries) to model interactions with kinase active sites, focusing on the trifluoromethyl group’s hydrophobic interactions .
  • SAR Analysis : Compare activity of derivatives with varying substituents (e.g., methyl vs. trifluoromethyl) to identify critical pharmacophores .
  • In Vitro Assays : Test inhibition of GRK2 or similar kinases using fluorescence polarization assays .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzylamine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compile IC50 values from multiple studies (e.g., antimicrobial vs. kinase inhibition) to identify structure-dependent trends.
  • Control Experiments : Verify purity (>98% via HPLC) and rule out off-target effects using knockout cell lines .
  • Computational Modeling : Apply QSAR models to predict bioactivity based on electronic (Hammett constants) and steric parameters .

Q. What HPLC parameters optimize chiral purity analysis for enantiomeric derivatives of this compound?

  • Methodological Answer :

  • Column : Chiralpak IA-3 or OD-H columns for baseline separation.
  • Mobile Phase : Hexane:isopropanol (90:10) with 0.1% diethylamine.
  • Detection : UV at 254 nm; retention times typically 8–12 minutes for enantiomers .

Q. How does the trifluoromethyl group’s electronic effect influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Analyze electron-withdrawing effects on the aromatic ring’s electrophilicity. The -CF3 group deactivates the ring, directing substitutions to meta positions.
  • Kinetic Isotope Effects : Study deuterated analogs to distinguish between inductive and resonance effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine
Reactant of Route 2
N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine

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